3-(Pentafluorosulfur)-DL-phenylalanine

Description

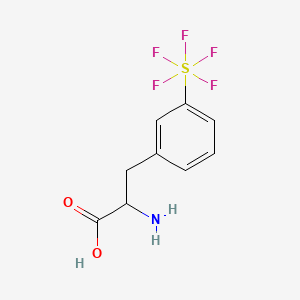

3-(Pentafluorosulfur)-DL-phenylalanine (CAS: 1266124-50-8, 771573-34-3) is a fluorinated derivative of the amino acid phenylalanine, where a pentafluorosulfur (-SF₅) group replaces the hydrogen atom at the third position of the phenyl ring. This modification introduces unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. It is commercially available at 97% purity (Stock #H33386, Alfa) and is structurally distinct from canonical phenylalanine due to the highly electronegative and bulky -SF₅ substituent .

Properties

IUPAC Name |

2-amino-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-2-6(4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQSFTLJODGXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorosulfur)-DL-phenylalanine typically involves the introduction of the pentafluorosulfur group to the phenylalanine molecule. One common method is the direct fluorination of aromatic thiols or diaryl disulfides, which are converted to arylsulfur chlorotetrafluorides. Subsequent fluorination yields arylsulfur pentafluorides . Another approach involves the coupling of commercially available 3-(pentafluorosulfur)benzylamine with phenylalanine derivatives under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of catalysts and controlled reaction environments ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Pentafluorosulfur)-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing functionalities.

Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atoms with other nucleophiles such as oxygen, sulfur, or nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include sulfonyl derivatives, reduced sulfur compounds, and substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorinated groups into amino acids has been shown to influence biological activity and pharmacokinetics. Research indicates that 3-(Pentafluorosulfur)-DL-phenylalanine could serve as a lead compound for developing new pharmaceuticals targeting neurological disorders. Its potential to modulate neurotransmitter systems may provide avenues for treating conditions such as depression and anxiety.

Biochemical Studies

Studies have suggested that modifications to phenylalanine can affect its interaction with various receptors in the brain. The unique properties of this compound may allow researchers to explore its effects on neurotransmitter release and receptor binding, particularly at NMDA and AMPA receptors, which are critical in synaptic plasticity and memory formation.

Material Science

The pentafluorosulfur group imparts unique physical properties that can be exploited in materials science. For instance, compounds containing fluorinated groups often exhibit enhanced thermal stability and hydrophobicity. This makes this compound a candidate for developing advanced materials, including coatings and polymers that require specific chemical resistance or durability.

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of fluorinated amino acids, researchers found that this compound exhibited altered binding affinities to dopamine receptors compared to its non-fluorinated counterparts. This suggests potential use in developing drugs aimed at modulating dopaminergic signaling pathways, which are crucial in treating disorders like Parkinson's disease.

Case Study 2: Synthesis of Novel Peptides

Another study focused on using this compound as a building block for synthesizing novel peptides with enhanced stability and bioactivity. The incorporation of this compound into peptide sequences demonstrated improved resistance to enzymatic degradation, making it a promising candidate for therapeutic peptide development.

Data Table: Comparison of Fluorinated Amino Acids

| Compound Name | Chemical Formula | Key Properties | Potential Applications |

|---|---|---|---|

| This compound | C9H10F5NO2S | Enhanced reactivity, increased solubility | Drug development, material science |

| 4-Fluoro-DL-phenylalanine | C9H10FNO2 | Moderate reactivity | Neuropharmacology |

| 2,6-Difluoro-L-phenylalanine | C9H10F2NO2 | Altered binding properties | Biochemical studies |

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfur)-DL-phenylalanine involves its interaction with molecular targets through its pentafluorosulfur group. This group acts as a strong electron-withdrawing moiety, influencing the electronic environment of the molecule and enhancing its reactivity. The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-(Pentafluorosulfur)-DL-phenylalanine and its analogs:

Key Observations :

- Positional isomerism (3rd vs. 4th -SF₅) alters steric interactions with biological targets, as seen in studies of fluorinated analogs .

Binding Specificity

- In binding assays with allosteric DNases, fluorinated phenylalanine analogs (e.g., 4-fluoro-L-phenylalanine) showed reduced affinity compared to the parent compound, likely due to steric hindrance or electronic effects .

Agricultural and Nutritional Relevance

- DL-Phenylalanine is enriched in soybeans under specific irrigation/fertilization conditions (up to 6.28 × 10⁴ mg/kg) . No data exist for fluorinated or -SF₅ derivatives in agricultural contexts, likely due to synthetic complexity and cost.

Detection and Analytical Profiles

- GC/MS analysis distinguishes phenylalanine analogs via retention time (RT) and precursor mass. For example:

Biological Activity

3-(Pentafluorosulfur)-DL-phenylalanine is a synthetic amino acid derivative characterized by a pentafluorosulfur group attached to the phenyl ring of phenylalanine. This compound is notable for its unique chemical properties, including high stability and strong electron-withdrawing characteristics, which have implications for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and comparative analysis with similar compounds.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₁₀F₅NO₂S

- Molecular Weight : 303.2 g/mol

- CAS Number : 1266124-50-8

The presence of the pentafluorosulfur group enhances the compound's lipophilicity and stability, making it suitable for various applications in biological systems.

The mechanism of action of this compound is primarily attributed to its interaction with molecular targets through the pentafluorosulfur moiety. This group acts as a strong electron-withdrawing agent, influencing the electronic environment and enhancing reactivity. Key interactions include:

- Enzyme Inhibition : The compound can form stable complexes with enzymes, modulating their activity and potentially leading to inhibition.

- Protein Modification : It is studied for its ability to modify proteins and peptides, enhancing their stability and bioavailability.

Medicinal Chemistry

This compound is being investigated as a potential drug candidate due to its enhanced binding affinity to biological targets. Its properties may improve the efficacy of drugs by increasing their stability and reducing metabolic degradation.

Agrochemicals

In agricultural chemistry, this compound shows promise in developing more effective pesticides and herbicides due to its stability and lipophilicity. These characteristics contribute to prolonged activity in environmental conditions.

Comparative Analysis with Similar Compounds

To understand the advantages of this compound, it is useful to compare it with related compounds:

| Compound | Electron-Withdrawing Properties | Stability | Lipophilicity | Application Area |

|---|---|---|---|---|

| This compound | Strong | High | High | Medicinal Chemistry, Agrochemicals |

| 3-(Trifluoromethyl)-DL-phenylalanine | Moderate | Moderate | Moderate | Medicinal Chemistry |

| 3-(Pentafluorosulfur)benzylamine | Strong | High | High | Advanced Materials |

The table illustrates that this compound exhibits superior properties compared to its counterparts, particularly in terms of electron-withdrawing capabilities and stability.

Case Studies and Research Findings

Recent studies have highlighted the significance of phenylalanine derivatives in various biological contexts:

- Impact on Cognitive Function : Research indicates that modifications in phenylalanine levels can influence cognitive performance. Elevated levels are associated with neurological effects, providing insights into how derivatives like this compound might be leveraged in therapeutic contexts .

- Protein Interaction Studies : Investigations into protein modifications by fluorinated amino acids have shown promising results in enhancing protein stability and functionality, suggesting potential applications in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.